molecular formula C8H3F5O B2505319 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde CAS No. 2303565-62-8

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde

Cat. No.: B2505319
CAS No.: 2303565-62-8
M. Wt: 210.103
InChI Key: OVBVDFADVKNXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound. It’s important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future. For instance, the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde core. One common method is the difluoromethylation of a trifluorobenzaldehyde precursor. This can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-2,5,6-trifluorobenzaldehyde
  • 3-(Difluoromethyl)-2,4,5-trifluorobenzaldehyde
  • 3-(Difluoromethyl)-2,5,6-trichlorobenzaldehyde

Uniqueness

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the benzaldehyde core. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBVDFADVKNXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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